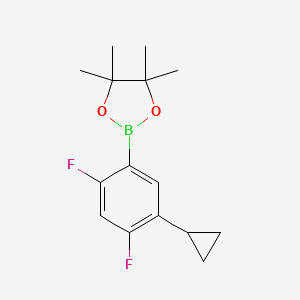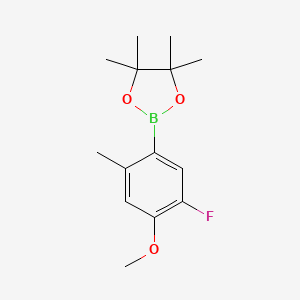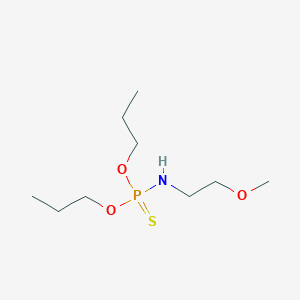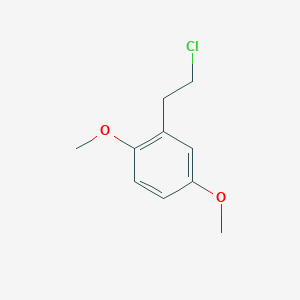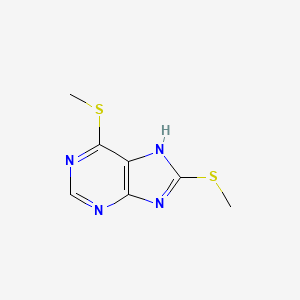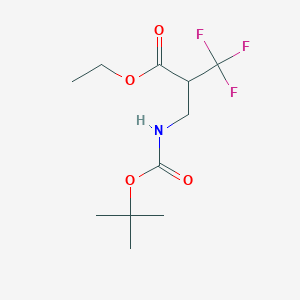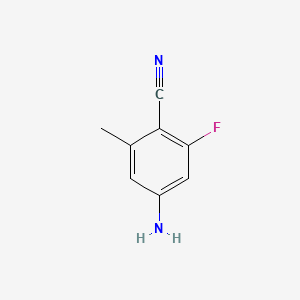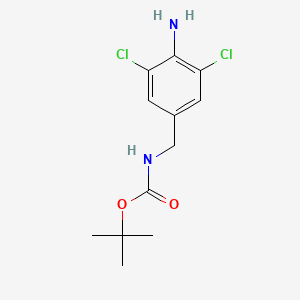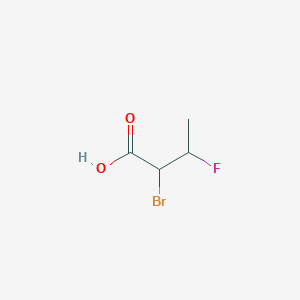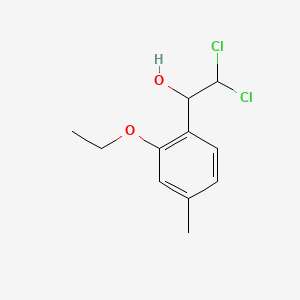
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 It is a chlorinated derivative of phenylethanol, characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-ethoxy-4-methylphenyl)ethanol. This can be achieved using reagents such as concentrated hydrochloric acid and aqueous hydrogen peroxide in hot ethanol . The reaction conditions must be carefully controlled to ensure the selective chlorination of the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated product.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanone.
Reduction: Formation of 1-(2-ethoxy-4-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-ethoxy-2-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is unique due to the specific positioning of the ethoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H14Cl2O2 |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-ethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-15-9-6-7(2)4-5-8(9)10(14)11(12)13/h4-6,10-11,14H,3H2,1-2H3 |
InChI-Schlüssel |
POHIHQSCQGZWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)



